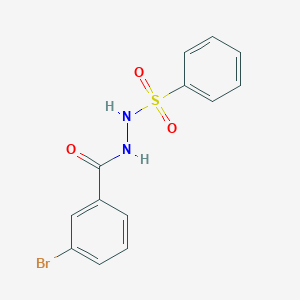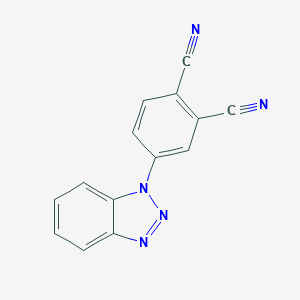
N'-(benzenesulfonyl)-3-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-bromobenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.20704 g/mol . This compound is characterized by the presence of a bromobenzoyl group and a benzenesulfonohydrazide moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)benzenesulfonohydrazide typically involves the reaction of 3-bromobenzoyl chloride with benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(3-bromobenzoyl)benzenesulfonohydrazide may involve larger-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
N’-(3-bromobenzoyl)benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-bromobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various binding interactions, while the sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chlorobenzoyl)benzenesulfonohydrazide
- N’-(3-fluorobenzoyl)benzenesulfonohydrazide
- N’-(3-methylbenzoyl)benzenesulfonohydrazide
Uniqueness
N’-(3-bromobenzoyl)benzenesulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-3-bromobenzohydrazide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-4-5-10(9-11)13(17)15-16-20(18,19)12-7-2-1-3-8-12/h1-9,16H,(H,15,17) |
InChI Key |
WEDWBBJLDMRXGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B387599.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)
![N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE](/img/structure/B387605.png)
![4,5-Dichloro-2-[(2,5-dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B387608.png)

![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE](/img/structure/B387611.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide](/img/structure/B387613.png)

![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE](/img/structure/B387615.png)




![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)
